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Compound of Interest

2-Chloro-7-methylquinoline-3-
Compound Name:
carbaldehyde

cat. No.: B1581332

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-7-methylquinoline-3-
carbaldehyde, a key heterocyclic intermediate. It covers core identifiers, physicochemical
properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its
applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties

2-Chloro-7-methylquinoline-3-carbaldehyde is a substituted quinoline derivative, a class of
compounds known for a wide spectrum of biological activities.[1][2][3] The strategic placement
of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a
valuable synthon for constructing more complex molecular architectures.[1]
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Identifier Value Source(s)

CAS Number 68236-21-5 [4][5][6]
2-chloro-7-methylquinoline-3-

IUPAC Name [4]
carbaldehyde

Molecular Formula C11HsCINO [4107118]

Molecular Weight 205.64 g/mol [518]

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1
)C=0)Cl

[9]

YBNADSVXXWMWKH-
InChl Key [4]
UHFFFAOYSA-N
Physical Form Solid [4]
Melting Point 241-244 °C [8]
Boiling Point 350.8 °C at 760 mmHg [8]
Flash Point 166 °C [8]

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is

the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed

from phosphorus oxychloride (POCI3) and a substituted amide like N,N-dimethylformamide

(DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating

aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The

reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an

electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring,

followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-

tolyl)acetamide
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This protocol is adapted from established literature procedures for the Vilsmeier-Haack

cyclization of N-arylacetamides.[7]

Materials and Reagents:

N-(3-tolyl)acetamide
Phosphorus oxychloride (POCIs)
N,N-Dimethylformamide (DMF)
Crushed Ice

Petroleum ether

Ethyl acetate

Procedure:

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool
N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.

Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring.
Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes
at room temperature to ensure complete formation of the Vilsmeier adduct.

Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier
reagent.

Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature
for 15 hours.[7] The progress of the reaction can be monitored using Thin Layer
Chromatography (TLC).[12]

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature
and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction
intermediate.
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o A solid product will precipitate. Collect the white product by filtration and wash it with cold
water.

 Purification: Dry the crude product. Further purification can be achieved by recrystallization
from a petroleum ether/ethyl acetate solvent mixture to yield pure 2-Chloro-7-
methylquinoline-3-carbaldehyde.[7]

Synthesis Workflow Diagram
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Reagent Preparation
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Caption: Vilsmeier-Haack synthesis workflow.
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Analytical Characterization

The structural confirmation of 2-Chloro-7-methylquinoline-3-carbaldehyde relies on standard
spectroscopic and crystallographic techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR spectroscopy is used to confirm
the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton
typically appears as a singlet at a characteristic downfield shift (around & 10.5 ppm), while
the methyl group protons appear as a singlet around & 2.8 ppm. The aromatic protons show
complex multiplets in the & 7.2-8.9 ppm range.[12] 13C NMR confirms the presence of the
carbonyl carbon (around & 189 ppm) and other distinct carbon atoms in the quinoline ring
system.[12]

« Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A
strong absorption band around 1690-1700 cm~1 corresponds to the C=0 stretching of the
aldehyde group, while bands in the 1580-1630 cm~* region are characteristic of the C=C and
C=N bonds within the aromatic quinoline core.[12]

o X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the
molecular structure. Studies have confirmed that the quinoline fused-ring system is
essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond
angles, and intermolecular interactions.

Characterization Data Observed Value | Feature
Crystal System Monoclinic
Space Group P2i/c

5 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1

1H NMR (CDCl3
( ) (m, 3H, Ar-H), 2.8 (s, 3H, CHS3)

13C NMR (CDCls) 5 189.5 (CHO)

IR (KBr) cm~t ~1693 (C=0), ~1628 (C=N), ~770 (C-Cl)

Note: NMR and IR data are representative values based on published data for closely related
analogs.[12]
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Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity
of the two functional groups, which allows for selective transformations.[1] This dual
functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel
heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial,
antimalarial, and anti-inflammatory properties.[1][3]

Key Reactions:

e Reactions at the Aldehyde Group: The formyl group readily undergoes condensation
reactions with various nucleophiles.

o Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff
bases and hydrazones, respectively.[1] These derivatives are often investigated for their
own biological activities or used as intermediates for further cyclizations.

o Knoevenagel Condensation: Reaction with active methylene compounds leads to the
formation of new C-C bonds.

o Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to
nucleophilic aromatic substitution (SnAr).

o It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of
substituents, such as morpholine, thiols, or azoles.[1]

o Combined Reactions: Both functional groups can be utilized in tandem or sequentially to
construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-
b]quinolines, and other complex polycyclic structures.[1]

Role as a Synthetic Intermediate "dot
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Chloro-7-methylquinoline-3-carbaldehyde.
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Safety Information Details
Pictograms GHSO07 (Exclamation Mark)
Signal Word Warning

H302: Harmful if swallowed. H319: Causes

Hazard Statements ] o
serious eye irritation.

P305+P351+P338: IF IN EYES: Rinse
] cautiously with water for several minutes.
Precautionary Statements .
Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage Store in an inert atmosphere, at 2-8 °C.

Source for safety information: [4]

Conclusion

2-Chloro-7-methylquinoline-3-carbaldehyde, identified by CAS number 68236-21-5, is a
fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient
synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and
aldehyde functionalities provide a robust platform for the development of novel quinoline-based
compounds. The extensive body of research on this and related analogs underscores its
significance as a building block for discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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